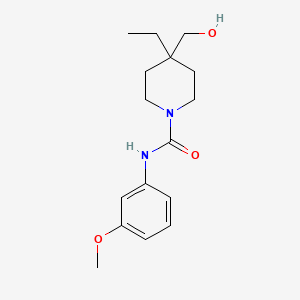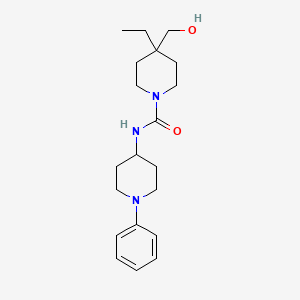![molecular formula C12H22N2O2 B6637253 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one, also known as HPP-22, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HPP-22 is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one works by inhibiting the catalytic activity of PKC. PKC is a family of serine/threonine kinases that are activated by the binding of diacylglycerol (DAG) and calcium ions. Once activated, PKC phosphorylates various target proteins, leading to the regulation of various cellular processes. 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one binds to the ATP-binding site of PKC, preventing the binding of ATP and inhibiting the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic. In addition, 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one is its potency and selectivity as a PKC inhibitor. 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide, and has a higher selectivity for PKC over other kinases. However, one of the limitations of 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are a number of future directions for research on 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one. One area of research is the development of more soluble analogs of 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one that can be used in a wider range of experimental settings. Another area of research is the study of the role of PKC in various disease states, including cancer, diabetes, and Alzheimer's disease. 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one may also have potential as a therapeutic agent for these diseases, and further research is needed to explore this possibility. Finally, the development of more selective inhibitors of specific PKC isoforms may provide valuable tools for studying the role of individual PKC isoforms in disease pathogenesis.
Métodos De Síntesis
The synthesis of 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one involves a multi-step process that starts with the reaction of piperidine with 3-chloropropanol to form 1-(3-hydroxypropyl)piperidine. The resulting compound is then reacted with 1,4-dibromobutane to form 4-(1-(3-hydroxypropyl)piperidin-4-yl)butane-1,4-diol. The final step involves the reaction of the intermediate compound with pyrrolidin-2-one to form 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one has been extensively studied for its potential applications in scientific research. One of the major areas of research is the study of the role of PKC in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, and apoptosis, and dysregulation of PKC activity has been implicated in various diseases, including cancer, diabetes, and Alzheimer's disease. 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one has been shown to be a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in disease pathogenesis.
Propiedades
IUPAC Name |
4-[1-(3-hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-7-3-6-14-5-2-1-4-11(14)10-8-12(16)13-9-10/h10-11,15H,1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMIUSPBFJPBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CC(=O)NC2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637179.png)
![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)




![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
